

Physicochemical Profiling of 1-Phenyl-cyclohexanecarboxamide: A Technical Guide

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Compound of Interest

Compound Name:	Cyclohexanecarboxamide, 1-phenyl-
CAS No.:	2890-60-0
Cat. No.:	B3336494

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Executive Summary

1-Phenyl-cyclohexanecarboxamide (CAS 2890-60-0) is a critical structural intermediate in the synthesis of arylcyclohexylamines, a class of compounds with significant pharmacological relevance, including dissociative anesthetics like phencyclidine (PCP) and its analogues.[1] Beyond its role as a synthetic precursor, this primary amide exhibits distinct solid-state characteristics driven by robust hydrogen-bonding networks, making it a subject of interest in crystal engineering and supramolecular chemistry.[1]

This guide provides a rigorous analysis of the compound's physicochemical properties, solid-state behavior, and analytical profile, designed to support researchers in synthesis planning, impurity profiling, and forensic analysis.

Molecular Identity & Structural Analysis[1][2]

The molecule consists of a cyclohexane ring substituted at the C1 position with both a phenyl group and a primary carboxamide group.[1] This geminal disubstitution creates a sterically

crowded quaternary center, influencing both its chemical reactivity (e.g., resistance to hydrolysis compared to non-hindered amides) and its conformational preferences.

Parameter	Details
IUPAC Name	1-Phenylcyclohexane-1-carboxamide
CAS Number	2890-60-0
Molecular Formula	C ₁₃ H ₁₇ NO
Molecular Weight	203.28 g/mol
SMILES	<chem>C1(CCCCC1)(C2=CC=CC=C2)C(N)=O</chem>
InChI Key	AZTGEJBZSFKULT-UHFFFAOYSA-N

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted models.

Table 1: Core Physicochemical Properties[1]

Property	Value / Range	Context & Causality
Physical State	White Crystalline Solid	Stabilized by intermolecular H-bonds.[1]
Melting Point	230 – 248 °C [1][2]	High MP indicates strong lattice energy due to amide dimerization.[1]
Boiling Point	~390 °C (Predicted)	Decomposes before boiling at atm pressure.[1]
LogP (Oct/Wat)	2.2 – 3.2 (Calc.)	Lipophilic due to the phenyl-cyclohexyl scaffold.[1]
pKa	~15-16 (Amide NH)	Very weak acid; neutral in physiological pH.[1]
Solubility (Water)	Insoluble (< 0.1 mg/mL)	Hydrophobic bulk outweighs the polar amide head.
Solubility (Organic)	Soluble in DMSO, EtOH, DCM	Dipole-dipole interactions favor polar aprotic solvents.[1]

Solid-State Characterization & Crystal Engineering[1]

Understanding the solid-state form is crucial for formulation and purification. 1-Phenyl-cyclohexanecarboxamide crystallizes in an orthorhombic system.[1]

Crystal Habit and Packing

- Space Group: Orthorhombic (likely Pca21 or Pbc21 based on unit cell dimensions:) [3].[1]
- Conformation: The cyclohexane ring adopts a chair conformation.[1][2] The amide moiety () is nearly coplanar with the phenyl ring to maximize -conjugation, despite the steric bulk.

- Supramolecular Motifs: The molecules form

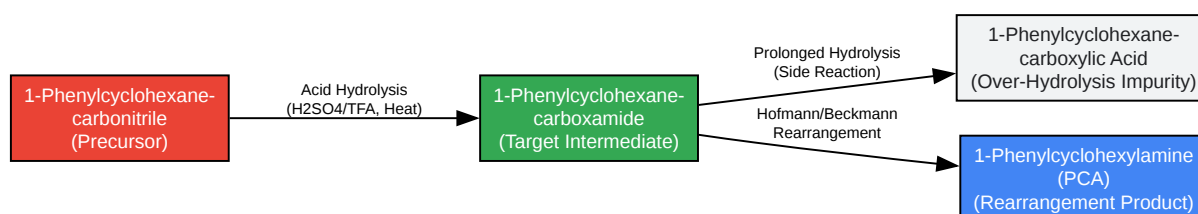
dimers, a classic supramolecular synthon where two amide units hydrogen bond in a cyclic eight-membered ring.[1] These dimers typically stack to form infinite chains or sheets, contributing to the compound's high melting point and low solubility.[1]

Synthesis & Impurity Profiling[4]

The synthesis of 1-phenyl-cyclohexanecarboxamide is a key step in the "nitrile hydrolysis" route to arylcyclohexylamines.[1] Understanding this pathway is essential for identifying process-related impurities.[1]

Mechanistic Workflow

The primary route involves the partial hydrolysis of 1-phenylcyclohexanecarbonitrile.[1] Complete hydrolysis yields the carboxylic acid (impurity), while Hofmann rearrangement of the amide yields the amine (target or impurity depending on intent).



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Figure 1: Synthetic pathway illustrating the formation of the carboxamide and potential divergent impurity streams.[3][4][5][6]

Protocol: Nitrile Hydrolysis (Standardized)

- Reagents: 1-Phenylcyclohexanecarbonitrile (1.0 eq), Trifluoroacetic acid (TFA, solvent), Sulfuric acid (, catalyst).

- Conditions: Reflux for 16–24 hours.[1] The steric hindrance of the quaternary carbon necessitates vigorous conditions compared to simple aliphatic nitriles.[1]
- Work-up: Pour onto ice. The amide precipitates as a solid due to its low water solubility, while the unreacted nitrile may remain as an oil or semi-solid.[1]
- Purification: Recrystallization from Ethanol/Water or Ethyl Acetate.[1]

Analytical Profiling

Accurate identification requires distinguishing the amide from the nitrile precursor and the acid byproduct.[1]

Nuclear Magnetic Resonance (NMR)[8]

- NMR (400 MHz,
or
):
 - 7.2 – 7.5 ppm (m, 5H): Phenyl aromatic protons.[1]
 - 5.5 – 6.5 ppm (br s, 2H): Amide
protons.[1] These are typically broad and may appear as two distinct peaks if rotation is restricted or if involved in asymmetric H-bonding.[1]
 - 1.2 – 2.4 ppm (m, 10H): Cyclohexane ring protons.[1] The complex multiplets reflect the rigid chair conformation locked by the phenyl group.[1]

Infrared Spectroscopy (FT-IR)[1][9]

- 3350 & 3180
: Distinct N-H stretching doublet (symmetric and asymmetric), characteristic of primary amides.
- 1650 – 1680

: Amide I band (C=O stretch).[1] This appears at a lower frequency than esters/acids due to resonance.[1]

- 1600

: Amide II band (N-H bending).[1]

Mass Spectrometry (GC-MS)[1]

- Molecular Ion (

): m/z 203.[1][2][7]

- Fragmentation:

- m/z 158: Loss of the amide group (

- , -45), leaving the stable 1-phenylcyclohexyl carbocation.

- m/z 81: Cyclohexenyl cation (characteristic of cyclohexyl rings).[1]

- m/z 77: Phenyl cation.[1]

Safety & Handling

- GHS Classification: Warning.[1]
- Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Handling: Use in a fume hood.[1] The compound is a solid but can generate dust.[1] Avoid inhalation.
- Legal Status: While the amide itself is generally not a scheduled controlled substance, it is an immediate precursor to Schedule I/II substances (PCP analogs). Regulatory scrutiny applies in many jurisdictions (e.g., US DEA Watch List for precursors).[1]

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